molecular formula C10H17F3N2O3 B8269570 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate

4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate

Cat. No.: B8269570
M. Wt: 270.25 g/mol
InChI Key: QVXXVWDKUIJRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C10H17F3N2O3. It is primarily used for research purposes and has applications in various scientific fields. The compound is known for its unique structure, which includes a cyclohexane ring, an amino group, and a trifluoroacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.

    Methylation: The methyl group is added through methylation reactions, typically using methyl iodide or dimethyl sulfate.

    Carboxamide Formation: The carboxamide group is formed through amidation reactions, using carboxylic acids or their derivatives.

    Trifluoroacetate Addition: The trifluoroacetate moiety is introduced through esterification reactions, using trifluoroacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or trifluoroacetate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can result in the formation of amines or alcohols.

    Substitution: Can produce a variety of substituted derivatives.

Scientific Research Applications

4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroacetate moiety enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-methylcyclohexane-1-carboxamide hydrochloride: Similar structure but with a hydrochloride moiety instead of trifluoroacetate.

    (1s,4s)-4-Amino-N-methylcyclohexane-1-carboxamide: A stereoisomer with different spatial arrangement of atoms.

Uniqueness

4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in research applications where these properties are advantageous.

Properties

IUPAC Name

4-amino-N-methylcyclohexane-1-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C2HF3O2/c1-10-8(11)6-2-4-7(9)5-3-6;3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3,(H,10,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXXVWDKUIJRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.